molecular formula C13H14F3NO4S B2536850 (3-(Methylsulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone CAS No. 1448066-86-1

(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone

Cat. No.: B2536850
CAS No.: 1448066-86-1
M. Wt: 337.31
InChI Key: CVXWEQAGMAYJJK-UHFFFAOYSA-N
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Description

The compound “(3-(Methylsulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The trifluoromethoxy group attached to the phenyl ring could add to the complexity of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex compounds involving the structural framework of (3-(Methylsulfonyl)pyrrolidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone showcases its significance in chemical research, particularly in creating intermediates with benzene rings and boric acid ester functionalities. Through a series of substitution reactions, compounds with this structure have been synthesized and analyzed using techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These studies confirm the molecular structures and provide insights into the compounds' crystallographic and conformational analyses. Density functional theory (DFT) calculations further validate these structures, comparing well with X-ray diffraction values, and explore the molecular electrostatic potential and frontier molecular orbitals, revealing some of the physicochemical properties of these compounds (P. Huang et al., 2021).

Chemical Properties and Reactions

This compound and its derivatives play a critical role in understanding the molecular behavior and reaction pathways in chemical syntheses. For example, the compound has been involved in studies related to the synthesis of pyrrolidines with sulfonyl, iminosulfonyl, sulfamide, or phosphonyl groups, highlighting the versatility of these frameworks in organic synthesis. These studies involve complex reactions such as 1,3-dipolar cycloaddition, showcasing the compound's utility in constructing structurally diverse and functionally rich molecules (Yuriy N. Markitanov et al., 2016).

Biological Activity Exploration

While the direct application of this compound in biological contexts was not identified in the provided papers, related compounds have been synthesized and evaluated for their biological activities. These activities include the study of novel N-phenylpyrazolyl aryl methanones derivatives, showcasing the potential of similar compounds in developing herbicidal and insecticidal agents. This suggests that derivatives of this compound could be explored for their biological properties in future research (Baolei Wang et al., 2015).

Environmental Interactions

The environmental behavior and interactions of closely related compounds, particularly those involving methylsulfonyl and trifluoromethoxy groups, have been investigated. For instance, studies on the soil metabolism of isoxaflutole, a herbicide with a similar methylsulfonyl and trifluoromethoxy moiety, provide valuable insights into the environmental fate of such chemicals. This research highlights the transformation and degradation pathways of these compounds in soil, contributing to a better understanding of their environmental stability and potential impacts (J. Rouchaud et al., 2002).

Properties

IUPAC Name

(3-methylsulfonylpyrrolidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO4S/c1-22(19,20)11-6-7-17(8-11)12(18)9-2-4-10(5-3-9)21-13(14,15)16/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXWEQAGMAYJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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